molecular formula C14H11NO2 B2907501 methyl 9H-carbazole-9-carboxylate CAS No. 107624-52-2

methyl 9H-carbazole-9-carboxylate

Cat. No.: B2907501
CAS No.: 107624-52-2
M. Wt: 225.247
InChI Key: CPZQGQQWSYKLMQ-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-9-carboxylate is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9H-carbazole-9-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions, such as glacial acetic acid and concentrated hydrochloric acid . Another method includes the direct arylation of carbazole derivatives using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-carbazole-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Hydroxylated carbazole derivatives.

    Reduction: Amine derivatives of carbazole.

    Substitution: Halogenated, nitrated, and sulfonated carbazole derivatives.

Mechanism of Action

The mechanism of action of methyl 9H-carbazole-9-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been found to inhibit specific enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific functional group, which allows for unique chemical modifications and applications. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl carbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZQGQQWSYKLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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